molecular formula C7H7N3O3 B8517394 4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol

4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol

Cat. No.: B8517394
M. Wt: 181.15 g/mol
InChI Key: AWTGVTAOTNPLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Nitro-pyrazol-1-yl)-but-2-yn-1-ol is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

4-(3-nitropyrazol-1-yl)but-2-yn-1-ol

InChI

InChI=1S/C7H7N3O3/c11-6-2-1-4-9-5-3-7(8-9)10(12)13/h3,5,11H,4,6H2

InChI Key

AWTGVTAOTNPLIC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC#CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 1-(4-chloro-but-2-ynyl)-3-nitro-1H-pyrazole (300 mg, 1.50 mmol) was dissolved in tetrahydrofuran (2 mL) and N,N-dimethylformamide (6 mL). 1.0 M aqueous hydrochloric acid solution (8 mL) was added and the solution was heated to 100° C. while stirring for 36 h in a sealed vial. The solution was diluted with ethyl acetate (100 mL), washed with water (2×50 mL), saturated aqueous brine solution (2×25 mL), dried over magnesium sulfate and concentrated in vacuo to give a waxy yellow solid. Purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 15% ethyl acetate/hexanes to 100% ethyl acetate/hexanes) afforded 4-(3-nitro-pyrazol-1-yl)-but-2-yn-1-ol (166 mg, 61%) as an off white solid: H1-NMR (400 MHz, DMSO-d6) δ 4.12 (2H, d, J=6.0 Hz), 5.23 (2H, s), 7.06 (1H, d, J=2.8 Hz), 8.08 (2H, d, J=3.6 Hz).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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